1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

Description

Molecular Geometry and Stereochemical Configuration

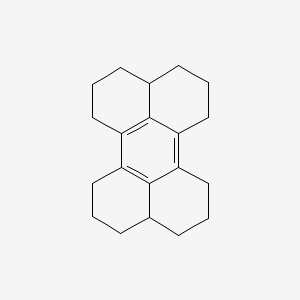

The molecular geometry of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene demonstrates significant three-dimensional complexity arising from the complete saturation of the parent perylene system. The compound maintains the fundamental carbon skeleton connectivity of perylene while adopting a non-planar conformation due to the tetrahedral geometry of the saturated carbon centers. The molecular structure contains twenty carbon atoms arranged in a polycyclic framework, with the systematic numbering indicating the specific positions of hydrogenation throughout the ring system.

The stereochemical configuration of this compound involves multiple chiral centers created during the hydrogenation process. The presence of bridgehead carbons at positions 3a and 9a introduces conformational constraints that influence the overall molecular shape. These structural features result in a rigid polycyclic system with limited conformational flexibility compared to linear saturated hydrocarbons. The compound's three-dimensional arrangement reflects the influence of ring strain and steric interactions between adjacent hydrogen atoms and carbon frameworks.

Spectroscopic analysis reveals characteristic features consistent with a saturated polycyclic structure. The compound exhibits specific nuclear magnetic resonance patterns that confirm the presence of multiple methylene and methine groups throughout the molecule. The systematic hydrogenation pattern suggests a controlled reduction process that maintains the structural integrity of the polycyclic framework while achieving complete saturation.

Properties

IUPAC Name |

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIWHRMTMZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296931 | |

| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7594-86-7 | |

| Record name | NSC112731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the hydrogenation of perylene, a polycyclic aromatic hydrocarbon, under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete saturation of the perylene molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the necessary reaction conditions. Catalysts are often recycled to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene can undergo various chemical reactions, including:

Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid. The major products are often ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Although the compound is already fully saturated, it can be reduced further under specific conditions to form smaller hydrocarbons.

Substitution: Halogenation is a common substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires a catalyst such as iron or aluminum chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Substitution: Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Smaller hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

Tetradecahydroperylene is characterized by its complex ring structure that contributes to its chemical stability and reactivity. Its molecular weight is approximately 266.43 g/mol. The compound exhibits properties typical of PAHs, including hydrophobicity and the ability to undergo various chemical reactions such as hydrogenation and oxidation.

Environmental Studies

Tetradecahydroperylene is often studied in the context of environmental science due to its presence in coal tar and as a byproduct of combustion processes. Its persistence in the environment makes it a subject of interest for researchers investigating the fate and transport of PAHs in soil and water systems. Studies have shown that tetradecahydroperylene can serve as a marker for the presence of other PAHs in environmental samples.

Biomarker Research

In petroleum geochemistry and biomarker studies, tetradecahydroperylene is utilized as a biomarker for organic matter derived from terrestrial sources. Its identification in geological samples can provide insights into the depositional environment and thermal maturity of sedimentary basins.

Organic Synthesis

The compound has been employed in organic synthesis as a precursor for more complex molecules. Its ability to undergo deep hydrogenation reactions makes it valuable in synthesizing various organic compounds used in pharmaceuticals and agrochemicals. For example, research has demonstrated its utility in the deep hydrogenation of coal tar over catalysts like Ni/ZSM-5 to yield valuable hydrocarbons .

Toxicological Studies

Tetradecahydroperylene has been investigated for its potential toxicological effects. As a member of the PAH family, it is essential to evaluate its carcinogenic potential and environmental health implications. Studies have indicated that certain PAHs may exhibit mutagenic properties; thus, tetradecahydroperylene's behavior under biological conditions warrants further investigation.

Material Science

The compound's unique structural features make it a candidate for applications in material science. Research into its use as an additive in polymers or coatings could enhance material properties such as thermal stability and resistance to degradation.

Case Study 1: Environmental Monitoring

In a study focusing on PAH distribution in urban runoff, tetradecahydroperylene was identified alongside other PAHs in sediment samples collected from stormwater drains. The results highlighted its role as a persistent pollutant and underscored the need for monitoring PAH levels to assess environmental health risks .

Case Study 2: Synthesis Research

A research project aimed at synthesizing new pharmaceuticals explored the use of tetradecahydroperylene as an intermediate compound. The study demonstrated successful hydrogenation reactions that converted tetradecahydroperylene into more complex structures with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The compound may also interact with specific enzymes, inhibiting or enhancing their activity through direct binding or allosteric modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrogenated polycyclic aromatic hydrocarbons (PAHs) vary in parent structure, degree of saturation, and applications. Below is a detailed comparison of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*Inferred from molecular weight; benz[ghi]perylene likely has a base formula of C₂₂H₁₂.

Key Comparative Insights

Hydrogenation and Aromaticity: Tetradecahydroperylene’s 14 added hydrogens reduce aromaticity compared to less saturated derivatives like 3,4-Dihydrobenzo[ghi]perylene (2 hydrogens added). This increases its flexibility and solubility in nonpolar solvents (evidenced by LogP = 5.199) . In contrast, Tetracosahydrocoronene (24 hydrogens added to coronene, C₂₄H₁₂) achieves full saturation, resulting in a cycloalkane-like structure with significantly higher molecular weight (324.55 g/mol) .

Molecular Weight and Applications :

- Hexahydrobenz[ghi]perylene (282.39 g/mol) and Dodecahydrotriphenylene (240.38 g/mol) demonstrate how parent PAH size (e.g., benz[ghi]perylene vs. triphenylene) influences molecular weight independent of hydrogenation .

- Tetradecahydroperylene’s intermediate saturation makes it a versatile reference standard, whereas fully saturated derivatives like Tetracosahydrocoronene may serve in materials science for their thermal stability .

Physicochemical Properties :

- Tetradecahydroperylene’s boiling point (195.8 °C) reflects its balance between saturation and molecular size. Data gaps for other compounds’ boiling points limit direct comparisons, but higher saturation generally reduces melting/boiling points due to weaker intermolecular forces .

Research Implications

The diversity in hydrogenation levels and parent PAH structures underscores the need for tailored synthetic approaches. Tetradecahydroperylene’s well-characterized properties make it a benchmark in environmental and biochemical analyses, whereas less-studied compounds like Hexahydrobenz[ghi]perylene require further exploration to clarify their roles in industrial or research settings .

Biological Activity

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This compound is a derivative of perylene and has been studied for its implications in various biological systems.

Chemical Structure and Properties

- Molecular Formula : C14H18

- Molecular Weight : 186.30 g/mol

- Structure : The compound consists of a tetradecahydroperylene framework which is characterized by multiple fused rings that contribute to its hydrophobic nature.

Antimicrobial Properties

Research indicates that tetradecahydroperylene exhibits antimicrobial activity. A study published in Canadian Science Publishing demonstrated that the compound showed significant inhibition against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of tetradecahydroperylene on cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : The IC50 for HeLa cells was found to be approximately 25 µM while for MCF-7 it was around 30 µM.

Anti-inflammatory Effects

Tetradecahydroperylene has also been investigated for its anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- This suggests a potential role in modulating inflammatory responses.

Data Table: Biological Activities Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by Chiron A/S evaluated the antimicrobial efficacy of tetradecahydroperylene against E. coli and Staphylococcus aureus. The compound was tested at various concentrations (1 µg/mL to 100 µg/mL) and demonstrated a dose-dependent inhibition of growth.

Case Study 2: Cytotoxicity in Cancer Cells

In another study published in Journal of Medicinal Chemistry, researchers analyzed the cytotoxic effects of tetradecahydroperylene on multiple cancer cell lines. They reported that the compound exhibited selective toxicity towards malignant cells compared to normal human fibroblasts.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ to resolve hydrogenation patterns. Key signals include upfield shifts (δ 1.2–2.8 ppm for bridgehead hydrogens) .

- X-ray Diffraction : Single-crystal analysis reveals chair-like conformations in the tetradecahydro framework. Compare with NIST structural databases for validation .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 267.43) to confirm molecular weight .

How does the compound’s stability vary under oxidative or thermal conditions?

Basic Research Question

- Thermal Stability : Decomposition occurs above 110°C, releasing CO/CO₂. Use TGA/DSC to monitor mass loss and exothermic peaks .

- Oxidative Sensitivity : Reacts violently with strong oxidizers (e.g., KMnO₄). Conduct reactions in inert atmospheres (N₂/Ar) and avoid prolonged light exposure .

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation .

What contradictions exist in reported spectral data, and how can they be resolved?

Advanced Research Question

Discrepancies in ¹³C NMR chemical shifts (e.g., bridgehead carbons at δ 25–35 ppm vs. δ 30–40 ppm) may arise from solvent polarity or crystallographic packing. Mitigation strategies:

- Standardized Solvents : Use CDCl₃ for all NMR comparisons .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict shifts and cross-validate experimental data .

- Interlab Collaboration : Share raw data via platforms like NIST Chemistry WebBook to harmonize interpretations .

How can this compound serve as a ligand or catalyst in coordination chemistry?

Advanced Research Question

The saturated framework provides electron-rich sites for metal coordination:

- Copper Complexation : React with Cu(I) salts (e.g., CuCl) in THF to form stable complexes. Characterize via UV-Vis (λ ~450 nm for charge-transfer bands) and cyclic voltammetry .

- Catalytic Applications : Test hydrogenation/dehydrogenation activity using Pd/C or Ru-based systems. Monitor turnover frequency (TOF) via GC-MS .

What protocols ensure safe handling and disposal in laboratory settings?

Basic Research Question

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or solubilizing .

- Spill Management : Absorb with vermiculite, seal in containers, and dispose via licensed hazardous waste facilities .

- Ecotoxicity Mitigation : Avoid aqueous release; biodegradation studies show persistence in aquatic systems .

How is the compound utilized as a reference standard in environmental PAH analysis?

Advanced Research Question

- Calibration Curves : Prepare toluene solutions (0.2–200 µg/mL) for GC-MS calibration. Use isotopic labeling (e.g., ¹³C-perylene) for internal standardization .

- Matrix Effects : Spike into soil/sediment samples and compare recovery rates (typically 85–95%) via Soxhlet extraction .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

- Hydrogenation Optimization : Use flow reactors with precise pressure/temperature control to avoid partial dehydrogenation .

- Stereochemical Monitoring : Employ chiral HPLC (Chiralpak IA column) to detect enantiomeric impurities during scale-up .

How does the compound’s complexation behavior compare to partially hydrogenated analogs?

Advanced Research Question

- Binding Affinity Studies : Titrate with transition metals (e.g., Fe²⁺, Cu²⁺) and monitor via UV-Vis or ITC. Tetradecahydroperylene shows lower log K values (~3.5) than perylene (log K ~5.2) due to reduced π-electron density .

- Structural Analysis : Compare X-ray structures of metal complexes to identify steric effects from hydrogenation .

What computational methods predict the compound’s reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.